molecular formula C10H7F3N2O3 B2860016 5-Methoxy-7-(trifluoromethyl)pyrazolo[1,5-A]pyridine-2-carboxylic acid CAS No. 1297136-82-3

5-Methoxy-7-(trifluoromethyl)pyrazolo[1,5-A]pyridine-2-carboxylic acid

Cat. No.: B2860016
CAS No.: 1297136-82-3
M. Wt: 260.172
InChI Key: PSTIVBXUWBTFCX-UHFFFAOYSA-N
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Description

Historical Development of Pyrazolo[1,5-A]pyridine Scaffold

The pyrazolo[1,5-a]pyridine core first gained attention in the late 20th century as chemists sought to expand the toolkit of nitrogen-containing heterocycles for pharmaceutical applications. Early synthetic routes relied on thermally driven cyclization reactions, which often suffered from poor regioselectivity and low yields. A critical advancement came in 2019 with the development of cross-dehydrogenative coupling (CDC) reactions between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds, enabling direct access to polysubstituted pyrazolo[1,5-a]pyridines under aerobic conditions. For example, reactions employing acetic acid as a promoter and molecular oxygen as the terminal oxidant achieved yields up to 94% for model systems (Table 1).

Table 1. Key Advances in Pyrazolo[1,5-a]pyridine Synthesis

Year Methodology Regioselectivity Yield Range Reference
2019 CDC Reactions Moderate 72–94%
2021 Regioselective Cycloaddition High 65–89%
2023 [3+2] Cycloaddition with Ynals High 70–92%

The 2020s witnessed further refinements, including the use of N-aminopyridinium ylides in [3+2] cycloadditions with ynals to construct the pyrazolo[1,5-a]pyridine backbone while simultaneously introducing cyano groups. These methods addressed longstanding challenges in controlling substitution patterns, particularly at the 5- and 7-positions—critical sites for modulating electronic properties in drug candidates.

Significance of Trifluoromethyl-Substituted Heterocyclic Systems

Trifluoromethyl (-CF₃) groups have become indispensable in medicinal chemistry due to their ability to enhance metabolic stability, improve membrane permeability, and fine-tune electronic effects through strong electron-withdrawing induction. In pyrazolo[1,5-a]pyridines, trifluoromethylation at the 7-position induces a pronounced meta-directing effect, guiding subsequent functionalization toward the 2- and 5-positions. This regiochemical control aligns with fragment-based drug discovery (FBDD) paradigms, where late-stage diversification of core scaffolds is essential for optimizing target engagement.

Recent studies demonstrate that CF₃-substituted heterocycles exhibit improved pharmacokinetic profiles compared to their non-fluorinated analogs. For instance, the trifluoromethyl group’s hydrophobic character (π-hydrophobicity parameter = 0.88) enhances binding affinity to hydrophobic enzyme pockets while maintaining favorable solubility profiles when paired with polar substituents like carboxylic acids. This balance makes 7-trifluoromethylpyrazolo[1,5-a]pyridines particularly attractive for kinase inhibitor development, where simultaneous optimization of potency and drug-like properties is paramount.

Position of 5-Methoxy-7-(trifluoromethyl)pyrazolo[1,5-A]pyridine-2-carboxylic Acid in Contemporary Research

The integration of a 5-methoxy group and 2-carboxylic acid moiety into the 7-trifluoromethylpyrazolo[1,5-a]pyridine framework creates a multifunctional scaffold with broad applicability. The methoxy group serves as a hydrogen bond acceptor, while the carboxylic acid enables salt formation for improved solubility and metal coordination in enzyme active sites. Computational studies suggest that the orthogonal substitution pattern (5-OMe, 7-CF₃, 2-COOH) minimizes steric clashes in protein binding pockets, making this compound a versatile intermediate for structure-activity relationship (SAR) explorations.

Current applications focus on two primary areas:

  • Protease Inhibitors : The carboxylic acid group chelates catalytic zinc ions in matrix metalloproteinases (MMPs), while the trifluoromethyl group enhances selectivity via hydrophobic interactions with enzyme subsites.
  • Kinase-Targeted Therapies : Methoxy and trifluoromethyl groups synergistically modulate electron density across the aromatic system, improving interactions with ATP-binding pockets in kinases like JAK2 and BRAF.

Synthetic routes to this compound often leverage CDC methodologies, where N-amino-2-iminopyridines react with β-keto esters under oxidative conditions. Recent adaptations employ flow chemistry to enhance reaction efficiency, achieving gram-scale production with >90% purity (Table 1). As vectorial functionalization strategies mature, this scaffold is poised to play a central role in next-generation drug discovery campaigns targeting undruggable protein families.

Properties

IUPAC Name

5-methoxy-7-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O3/c1-18-6-2-5-3-7(9(16)17)14-15(5)8(4-6)10(11,12)13/h2-4H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSTIVBXUWBTFCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=NN2C(=C1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Methoxy-7-(trifluoromethyl)pyrazolo[1,5-A]pyridine-2-carboxylic acid (CAS Number: 1297136-82-3) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

The molecular formula of this compound is C10H7F3N2O3C_{10}H_7F_3N_2O_3, with a molecular weight of 260.17 g/mol. The compound features a pyrazolo[1,5-A]pyridine core, which is known for its biological activity.

PropertyValue
CAS Number1297136-82-3
Molecular FormulaC10H7F3N2O3
Molecular Weight260.17 g/mol
Physical FormPale-yellow to yellow-brown solid

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. The introduction of the trifluoromethyl group and subsequent carboxylation can be achieved through various synthetic methodologies, including nucleophilic substitution and electrophilic aromatic substitution.

Anticancer Activity

Research indicates that derivatives of pyrazolo[1,5-A]pyridine exhibit significant anticancer properties. In vitro studies have shown that compounds similar to this compound can reduce the viability of cancer cell lines such as A549 (human lung adenocarcinoma) cells. For instance, a study reported that a related compound reduced A549 cell viability by approximately 66% at a concentration of 100 µM after 24 hours of treatment .

Case Study: Anticancer Assay Results

CompoundCell LineViability Reduction (%)Concentration (µM)
This compoundA54966100
CisplatinA549Standard Control-

Antimicrobial Activity

The compound also demonstrates promising antimicrobial activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus. Studies have shown that related compounds exhibit selective inhibition against these pathogens, making them potential candidates for further development in antibiotic therapies .

Case Study: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)Reference
Methicillin-resistant Staphylococcus aureusLow µM levels
Multidrug-resistant Klebsiella pneumoniaeLow µM levels

Structure-Activity Relationship (SAR)

The biological activity of pyrazolo[1,5-A]pyridine derivatives is influenced by their structural components. Modifications at specific positions on the ring system can enhance or diminish activity. For example, the presence of electron-withdrawing groups like trifluoromethyl increases potency against cancer cells and bacteria. Conversely, substituents that enhance lipophilicity may improve cellular uptake but could also increase toxicity.

Comparison with Similar Compounds

Key Compounds:

5-Methyl-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (): Substituents: Methyl (‑CH₃) at position 5, pentafluoroethyl (‑CF₂CF₃) at position 6. Molecular Formula: C₁₁H₆F₅N₃O₂.

5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (): Substituents: 4-Fluorophenyl at position 5, CF₃ at position 7. Molecular Weight: 325.22 g/mol. Physicochemical Data: Melting point 218–220°C, density 1.59 g/cm³ (predicted), pKa -1.46 (predicted).

5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (): Substituents: Phenyl at position 5, CF₃ at position 7.

Core Structure Modifications

Key Compounds:

5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid ():

  • Substituents: Furan-2-yl at position 5, CF₃ at position 7.
  • Molecular Formula: C₁₂H₆F₃N₃O₃.
  • Physicochemical Data: Molecular weight 297.19 g/mol, CAS 313968-60-4.
  • Comparison: The furan ring introduces oxygen-based polarity, improving solubility in polar solvents compared to the methoxy group in the target compound .

5-(3,5-Bis(trifluoromethyl)phenyl)-2-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (): Substituents: Bis-CF₃ phenyl at position 5, chloro-substituted phenyl at position 2.

Table 1: Comparative Data for Selected Analogs

Compound Name Substituents (Position 5/7) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key References
This compound OCH₃ / CF₃ C₁₁H₈F₃N₃O₃ 299.20* Not reported
5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid 4-Fluorophenyl / CF₃ C₁₄H₇F₄N₃O₂ 325.22 218–220
5-Methyl-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CH₃ / CF₂CF₃ C₁₁H₆F₅N₃O₂ 331.18 Not reported
5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid Furan-2-yl / CF₃ C₁₂H₆F₃N₃O₃ 297.19 Not reported

*Calculated based on molecular formula.

Key Observations:

  • Electron-Withdrawing Groups : CF₃ and pentafluoroethyl substituents enhance stability but may reduce solubility.
  • Aromatic vs. Alkoxy Substituents : Aromatic groups (e.g., phenyl, 4-fluorophenyl) increase hydrophobicity, while alkoxy groups (e.g., methoxy) balance polarity.
  • Synthetic Accessibility : Methoxy and trifluoromethyl groups are synthetically tractable via nucleophilic substitution or cross-coupling reactions, as suggested by methods in and .

Q & A

Q. Key Conditions :

  • Temperature control (0–110°C) and inert atmospheres (N₂/Ar) to prevent side reactions.
  • Purification via column chromatography or recrystallization.

Q. Table 1: Representative Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYieldReference
CyclizationK₂CO₃, DMF, 0°C → 25°C43%
HydrolysisH₂SO₄, 110°C, 24h79%
IodinationN-Iodosuccinimide, CH₃CN, 40°C84%

Which analytical techniques are critical for confirming the structure and purity of this compound?

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and integration ratios (e.g., methoxy at δ 3.8–4.0 ppm) .
  • Mass Spectrometry (LC-MS/HRMS) : Confirms molecular weight (e.g., [M+H]+ ion for C₁₁H₈F₃N₃O₃ = 296.05) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% by area normalization) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex bicyclic systems .

What safety protocols are recommended for handling this compound?

Basic Research Question

  • Protective Equipment : Gloves, lab coat, and goggles due to irritant classification .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Storage : In amber glass vials under inert gas (Ar) to prevent degradation .

How can conflicting spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

Advanced Research Question

  • Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values .
  • X-ray Crystallography : Resolve ambiguous substituent positions via single-crystal analysis (if crystallizable) .
  • Alternative Techniques : Use IR spectroscopy to confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

What strategies improve synthetic yield and purity in large-scale preparations?

Advanced Research Question

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yields by 15–20% .
  • Catalyst Optimization : Use Pd(PPh₃)₄ or Buchwald-Hartwig catalysts for efficient coupling reactions .
  • Purification : Employ preparative HPLC for high-purity batches (>99%) .

Q. Table 2: Yield Optimization Techniques

MethodConventional YieldOptimized YieldReference
Microwave Synthesis70%85%
Pd-Catalyzed Coupling50%78%

How should researchers design bioactivity assays for this compound?

Advanced Research Question

  • Target Selection : Prioritize enzymes/receptors with structural homology to pyrazolo[1,5-a]pyrimidine targets (e.g., kinase inhibitors) .
  • Assay Conditions :
    • In vitro : Use IC₅₀ determination via fluorescence polarization (FP) or ELISA .
    • Solubility Management : Pre-dissolve in DMSO (<1% v/v) to avoid precipitation in aqueous buffers .
  • Data Analysis : Apply nonlinear regression (e.g., GraphPad Prism) for dose-response curves .

How can solubility challenges in formulation be addressed?

Advanced Research Question

  • Salt Formation : Convert carboxylic acid to sodium/potassium salts for enhanced aqueous solubility .
  • Co-Solvents : Use PEG-400 or cyclodextrins to improve dissolution in biological matrices .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .

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